molecular formula C14H11NO4 B6401043 3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% CAS No. 1262006-57-4

3-Amino-5-(3-carboxyphenyl)benzoic acid, 95%

Cat. No. B6401043
CAS RN: 1262006-57-4
M. Wt: 257.24 g/mol
InChI Key: RAPSAEUMKSJMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% (3-APBA) is a chemical compound found in nature and used in a variety of scientific applications. It is an important intermediate in the synthesis of drugs and other compounds, and is also used in research and development in the fields of biochemistry and physiology.

Scientific Research Applications

3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications, including the study of enzyme activity, drug metabolism, and the development of new drugs. It is also used in the study of drug absorption, distribution, metabolism, and excretion. In addition, 3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% has been used in the study of the effects of drugs on the central nervous system, as well as in the development of new diagnostic techniques.

Mechanism of Action

3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% works by inhibiting the activity of enzymes involved in drug metabolism. This inhibition results in the accumulation of drugs in the body, which can lead to increased drug efficacy and decreased side effects. In addition, 3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% can increase the activity of enzymes involved in the metabolism of drugs, resulting in increased drug absorption and elimination.
Biochemical and Physiological Effects
3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, resulting in increased drug efficacy and decreased side effects. In addition, 3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% has been shown to increase the activity of enzymes involved in the metabolism of drugs, resulting in increased drug absorption and elimination. Furthermore, 3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with high yields of up to 95%. In addition, 3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% is relatively stable, making it an ideal compound for long-term storage. However, 3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% research. One potential direction is to further explore its ability to inhibit enzymes involved in drug metabolism, as well as its ability to increase the activity of enzymes involved in drug absorption and elimination. In addition, further research could be conducted on its potential anti-inflammatory and antioxidant effects, as well as its potential to reduce the risk of certain types of cancer. Furthermore, further research could be conducted on its potential applications in drug development and the development of new diagnostic techniques. Finally, further research could be conducted on its potential uses in the study of enzyme activity, drug metabolism, and drug absorption, distribution, metabolism, and excretion.

Synthesis Methods

3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% can be synthesized via a variety of methods, including the acid-catalyzed condensation of 3-aminobenzoic acid and 3-carboxyphenylbenzoic acid in the presence of an acid catalyst. It can also be synthesized through the reaction of 3-aminobenzoic acid and 3-carboxyphenylbenzoic acid in the presence of a base. The yield of 3-Amino-5-(3-carboxyphenyl)benzoic acid, 95% from these reactions is typically high, with yields of up to 95%.

properties

IUPAC Name

3-amino-5-(3-carboxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-12-6-10(5-11(7-12)14(18)19)8-2-1-3-9(4-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPSAEUMKSJMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689889
Record name 5-Amino[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-57-4
Record name 5-Amino[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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